2-[(4-Tert-butylphenyl)methyl]pyrrolidine
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Overview
Description
2-[(4-Tert-butylphenyl)methyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and chemical properties. The presence of the tert-butylphenyl group in this compound adds to its stability and lipophilicity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)methyl]pyrrolidine typically involves the reaction of 4-tert-butylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives.
Scientific Research Applications
2-[(4-Tert-butylphenyl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold in drug discovery for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the tert-butylphenyl group.
2-Methylpyrrolidine: A derivative with a methyl group instead of the tert-butylphenyl group.
4-Tert-butylphenylpyrrolidine: A compound with the tert-butylphenyl group directly attached to the pyrrolidine ring.
Uniqueness
2-[(4-Tert-butylphenyl)methyl]pyrrolidine is unique due to the presence of the tert-butylphenyl group, which enhances its stability and lipophilicity. This makes it a valuable scaffold in drug discovery, providing a balance between hydrophilicity and lipophilicity, which is crucial for the pharmacokinetic properties of potential therapeutic agents.
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-15(2,3)13-8-6-12(7-9-13)11-14-5-4-10-16-14/h6-9,14,16H,4-5,10-11H2,1-3H3 |
InChI Key |
OUJRIDWDESNLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCN2 |
Origin of Product |
United States |
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